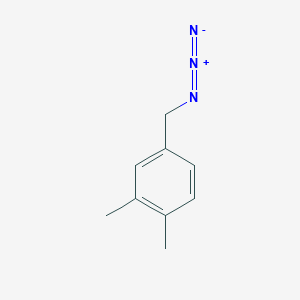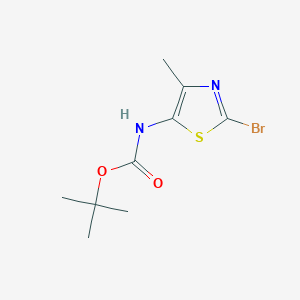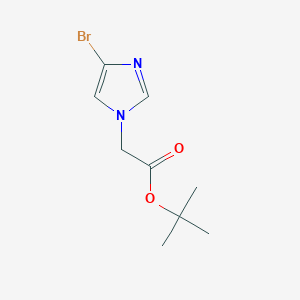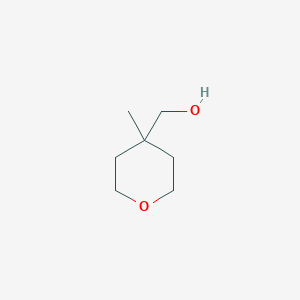
6-(Tert-butylamino)hexanoic acid
Vue d'ensemble
Description
6-(Tert-butylamino)hexanoic acid is a chemical compound with the molecular formula C10H21NO2 . It is a structure that includes a hexanoic acid chain with a tert-butylamino group attached .
Molecular Structure Analysis
The InChI code for 6-(Tert-butylamino)hexanoic acid is 1S/C10H21NO2/c1-10(2,3)11-8-6-4-5-7-9(12)13/h11H,4-8H2,1-3H3,(H,12,13) . This indicates that the compound has a carbon backbone of 10 atoms, with a tert-butylamino group attached, and a carboxylic acid group at the end of the chain .Physical And Chemical Properties Analysis
6-(Tert-butylamino)hexanoic acid is a solid at 20°C . It has a molecular weight of 187.28 . The compound is stored at a temperature of 0-10°C under inert gas . It is sensitive to moisture and heat .Applications De Recherche Scientifique
Synthesis and Biological Applications
Stereocontrolled Synthesis : A stereocontrolled synthesis of 2 R -benzyl-5 S - tert -butoxycarbonylamino-4 R -( tert -butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, a hydroxyethylene dipeptide isostere, has been developed. This synthesis is significant for producing compounds corresponding to Phe–Phe, an important dipeptide (Nadin et al., 2001).
Biocatalytic Reduction : A chemoenzymatic synthesis process was developed to create all four stereoisomers of tert-butyl 6-chloro-3,5-dihydroxy-hexanoate, a compound involving tert-butylamino group. This method is significant for preparing versatile 1,3-diol building blocks (Wolberg et al., 2001).
Industrial Applications
Hexanoic Acid Production : A biosynthetic pathway in Kluyveromyces marxianus was engineered to produce hexanoic acid, a precursor for fine chemistry and various industrial applications. This pathway incorporated genes from bacteria and yeast to produce hexanoic acid from galactose (Cheon et al., 2014).
Thermal Hazard Evaluation : The thermal hazard of tert-butyl peroxy-2-ethyl hexanoate, used as an initiator for polymerization, was studied in combination with metal ions. Understanding these hazards is crucial for safe industrial applications (Tsai et al., 2013).
Environmental Impact
- Photocatalytic Degradation : A study on the photocatalytic transformation of salbutamol, containing a tert-butylamino group, under simulated solar irradiation was conducted. This research is vital for understanding the environmental fate of pharmaceutical agents (Sakkas et al., 2007).
Safety and Hazards
The safety data sheet for 6-(Tert-butylamino)hexanoic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Propriétés
IUPAC Name |
6-(tert-butylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-10(2,3)11-8-6-4-5-7-9(12)13/h11H,4-8H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLWIEIYRUGMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B1529650.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1529652.png)



![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1529661.png)

![8-Bromo-6-chloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1529663.png)


![[4-(4-Bromophenyl)-tetrahydropyran-4-yl]-methanol](/img/structure/B1529667.png)


